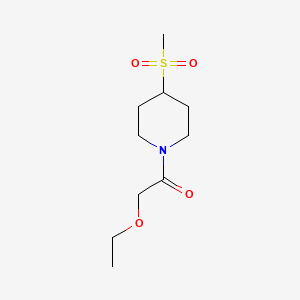
2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, also known as MSME, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. MSME is a piperidine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Scientific Research Applications
Complement System Modulation
2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone: has been identified as a potential modulator of the complement system. This system plays a crucial role in the body’s immune response, and its dysregulation is associated with a variety of diseases .
Treatment of Autoimmune Diseases
Due to its role in the complement system, this compound may be useful in treating autoimmune diseases where the complement pathway contributes to disease pathology, such as atypical hemolytic uremic syndrome (aHUS) .
Ophthalmological Applications
The compound’s ability to modulate the complement system suggests potential applications in treating age-related macular degeneration , a leading cause of vision loss .
Renal Disease Management
Research indicates that 2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone could be beneficial in managing various glomerular diseases, where complement-mediated damage is a factor .
Targeting Serine Protease Factor B
The compound has been shown to inhibit the serine protease factor B, a key enzyme in the alternative pathway of the complement system, which could lead to new therapeutic strategies .
Drug Development
The chemical structure of 2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone makes it a valuable scaffold for the development of new drugs aimed at treating complement-mediated diseases .
Hematological Research
Given its impact on the complement system, this compound could be used in research related to blood disorders, including paroxysmal nocturnal hemoglobinuria (PNH) .
Inflammatory Response Study
The compound’s effect on the complement system also opens avenues for studying the inflammatory response and developing treatments for conditions characterized by excessive inflammation .
Mechanism of Action
Target of Action
Related compounds have been reported to inhibit enzymes like parp, which plays a crucial role in cancer cell signaling, chromatin regulation, and metastatic processes .
Mode of Action
It’s likely that it interacts with its targets through a mechanism similar to other related compounds, potentially inhibiting enzyme activity and affecting cellular processes .
Biochemical Pathways
Related compounds have been shown to affect pathways involved in cell survival, migration, and invasion .
Pharmacokinetics
It’s known that the compound can be dissolved in dmso for treatment in a dose-dependent manner .
Result of Action
Based on the actions of related compounds, it may result in the inhibition of certain enzymes and the disruption of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone. For instance, the reaction is conducted in organic solvents such as toluene, xylene, alcohols, or ether solvents . Moreover, it’s important to prevent the chemical from entering drains, as discharge into the environment must be avoided .
properties
IUPAC Name |
2-ethoxy-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-3-15-8-10(12)11-6-4-9(5-7-11)16(2,13)14/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTQAXYRHIPOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)
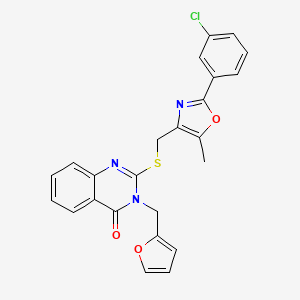
![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)
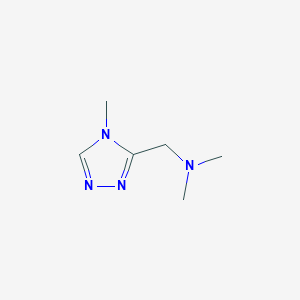
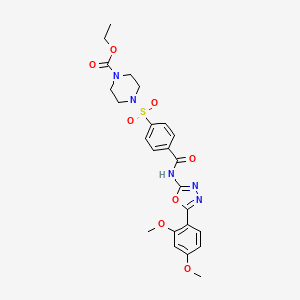
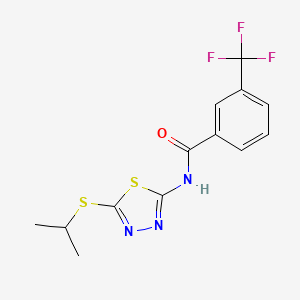
![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3009780.png)
![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)

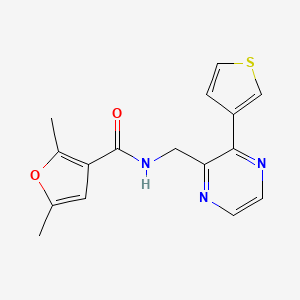
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)
![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)
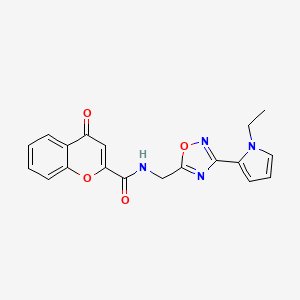
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B3009792.png)